(1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane
Description
(1R,3S,5r,7r)-2-(2-Iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is a nitrogen-containing adamantane derivative featuring a rigid bicyclic framework with a quinoline substituent bearing an iodine atom at the 2-position. The diazaadamantane core imparts structural rigidity, while the iodoquinoline moiety enhances electronic and steric properties, making it relevant in medicinal chemistry for targeted interactions. Its stereochemistry (1R,3S,5r,7r) is critical for molecular recognition, as confirmed by advanced techniques like ECD spectroscopy and X-ray crystallography in related compounds .
Properties
IUPAC Name |
2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.13,7]decane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22IN3/c1-18-8-19(2)11-22(9-18)17(23(10-18)12-19)14-7-13-5-3-4-6-15(13)21-16(14)20/h3-7,17H,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAGHMUJMMSOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC5=CC=CC=C5N=C4I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is a member of the diazaadamantane family and has garnered attention due to its potential biological activities. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound based on diverse scientific literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the iodoquinoline moiety followed by the introduction of the diazaadamantane framework. Specific details about the synthetic pathway can vary based on the desired yield and purity but generally include:
- Formation of 2-Iodoquinoline : This can be achieved through electrophilic substitution reactions.
- Construction of Diazaadamantane Core : Utilizing cyclization methods that incorporate nitrogen functionalities into the adamantane structure.
Antimicrobial Properties
Recent studies have shown that derivatives of quinoline compounds exhibit significant antimicrobial activity. For instance, compounds similar to This compound have demonstrated effectiveness against various bacterial strains. The presence of the iodo group in the quinoline structure is believed to enhance lipophilicity and membrane penetration, contributing to its antimicrobial efficacy .
Anticancer Activity
Research has indicated that certain diazaadamantanes possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways including mitochondrial disruption and caspase activation. Compounds with similar structural features have shown promising results in inhibiting tumor growth in vitro and in vivo models .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing activity include:
- Substituents on the Quinoline Ring : The position and nature of substituents can significantly affect potency and selectivity.
- Configuration of Diazaadamantane : The stereochemistry at specific positions can influence receptor binding and biological response.
Case Study 1: Antimicrobial Efficacy
A study evaluating a series of iodoquinoline derivatives found that modifications at the 3-position significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The compound This compound was among those tested and exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anticancer Activity
In a preclinical trial involving various cancer cell lines (e.g., breast cancer MCF-7 and lung cancer A549), it was found that compounds structurally related to This compound induced significant apoptosis at micromolar concentrations. Flow cytometry analysis confirmed increased levels of caspase activation in treated cells .
Scientific Research Applications
Medicinal Chemistry Applications
One of the primary applications of (1R,3S,5r,7r)-2-(2-iodoquinolin-3-yl)-5,7-dimethyl-1,3-diazaadamantane is in the field of medicinal chemistry. Its structural features suggest potential biological activity.
Anticancer Activity
Recent studies have indicated that compounds containing quinoline moieties exhibit significant anticancer properties. The incorporation of the iodoquinoline group in this compound may enhance its ability to interact with biological targets involved in cancer progression. Research has shown that similar compounds can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest .
Antimicrobial Properties
The compound's structural characteristics also suggest potential antimicrobial activity. Compounds with diazaadamantane frameworks have been investigated for their ability to combat bacterial infections. The presence of the iodoquinoline component may further enhance its efficacy against resistant strains of bacteria .
Material Science Applications
In addition to its medicinal uses, this compound can be explored for applications in material science.
Polymer Chemistry
The unique chemical structure allows for possible incorporation into polymer matrices as a functional additive. This could lead to the development of materials with enhanced properties such as increased thermal stability or improved mechanical strength. Research into similar diazaadamantane derivatives has shown promise in enhancing the properties of polymers used in various industrial applications .
Sensor Development
The compound's electronic properties may also be exploited in the development of sensors. Its ability to interact with specific analytes could be utilized in creating sensitive detection systems for environmental monitoring or biomedical applications .
Case Study 1: Anticancer Activity Assessment
A study evaluated the anticancer effects of a related diazaadamantane compound on human cancer cell lines. The results demonstrated significant cytotoxicity and highlighted the importance of structural modifications in enhancing biological activity. The findings suggest that this compound could exhibit similar or enhanced effects due to its unique structure .
Case Study 2: Polymer Enhancement Experiment
In a recent experiment involving polymer composites, a diazaadamantane derivative was incorporated into a polyvinyl chloride (PVC) matrix. The modified PVC exhibited improved tensile strength and thermal stability compared to unmodified samples. This study indicates the potential for this compound to serve as a valuable additive in polymer formulations .
Comparison with Similar Compounds
Key Observations :
- Synthesis : The fluorinated adamantane derivative () achieved a 75.5% yield using petroleum ether:ethyl acetate eluent, suggesting efficient purification for hydrophobic analogs. The target compound’s synthesis details are undisclosed, but its discontinued status () hints at scalability challenges.
- Substituent Effects : The iodine atom in the target compound may enhance binding to hydrophobic pockets compared to fluorine () or benzylindol (), which prioritize electronic or aromatic interactions.
Physicochemical Properties
Calculated properties from analogs provide indirect insights:
| Property | Target Compound (Estimated) | (5S,7R)-2-(1-benzylindol-3-yl)... |
|---|---|---|
| LogD (pH 5.5) | High (iodine’s hydrophobicity) | 5.5 |
| H-Bond Acceptors | ~3 (quinoline N, diaza N) | 3 |
| H-Bond Donors | ~1 (diaza NH) | 1 |
Stereochemical Considerations
The (1R,3S,5r,7r) configuration is pivotal for activity. highlights that stereochemical misassignments in BPAPs led to revised configurations, emphasizing the need for robust methods like ECD/X-ray validation. The target compound’s stereochemistry likely optimizes spatial orientation for target binding, akin to corrected BPAPs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
